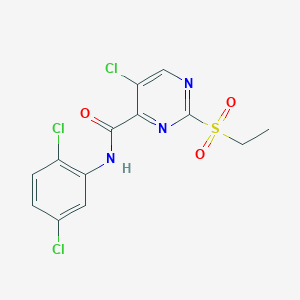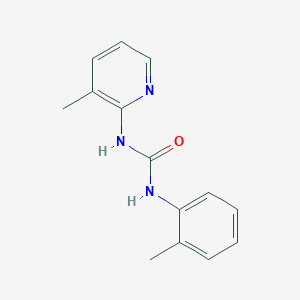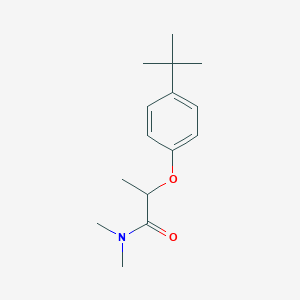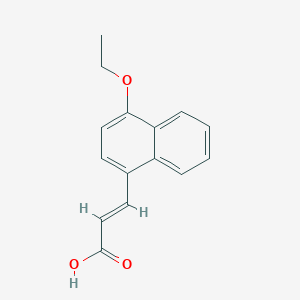
5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. The compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, the compound has been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide in lab experiments include its high potency and specificity. The compound has been optimized to achieve high yield and purity, which makes it suitable for use in various assays. However, the limitations of using this compound include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide. One direction is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy and safety. Additionally, the compound can be further modified to improve its selectivity and potency towards specific enzymes and signaling pathways. Finally, the compound can be used as a tool for the study of various biological processes, including gene expression and apoptosis.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-viral properties and has been found to inhibit various enzymes and signaling pathways. The compound has advantages and limitations for lab experiments and has several future directions for study. Further research is needed to fully explore the potential of this compound for therapeutic and research applications.
Synthesemethoden
The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide involves the reaction of 2,5-dichlorobenzoyl chloride with ethylsulfonylacetamide in the presence of triethylamine. The resulting intermediate is then reacted with 5-chloropyrimidine-2,4-diamine to produce the final product. This method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,5-dichlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,5-dichlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O3S/c1-2-23(21,22)13-17-6-9(16)11(19-13)12(20)18-10-5-7(14)3-4-8(10)15/h3-6H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYFPHHREWVHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5431806.png)
![2-[(4-bromobenzyl)oxy]-1,3-dimethoxybenzene](/img/structure/B5431810.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-morpholinylmethyl)-1-piperidinecarboxamide](/img/structure/B5431821.png)
![3-(4-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5431827.png)

![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5431843.png)

![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)